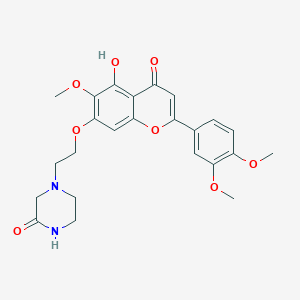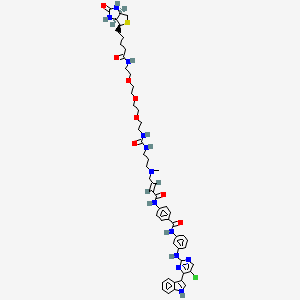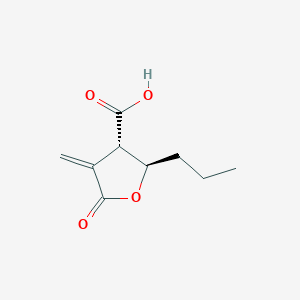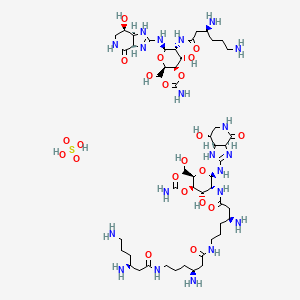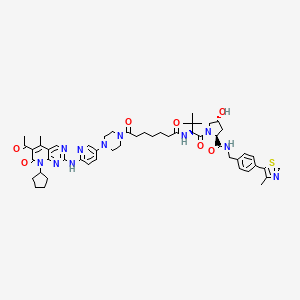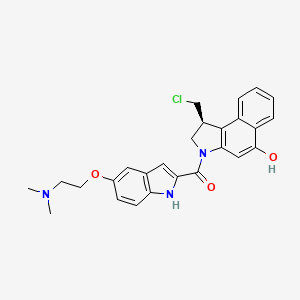
Duocarmycin DM free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Duocarmycin DM (free base) is a synthetic analogue of the DNA-alkylating cytotoxins of the duocarmycin class. These compounds are known for their extreme cytotoxicity and are used primarily in cancer research due to their ability to bind to the minor groove of DNA and alkylate the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, leading to tumor cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Duocarmycin DM (free base) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the characteristic curved indole structure and the spirocyclopropylcyclohexadienone electrophile. The reaction conditions typically involve the use of strong bases and nucleophiles under controlled temperatures to ensure the correct stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of Duocarmycin DM (free base) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing the formation of by-products. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
Duocarmycin DM (free base) undergoes several types of chemical reactions, including:
Alkylation: The primary reaction where it alkylates the DNA at the N3 position of adenine.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Various substitution reactions can be performed to modify the indole structure or the spirocyclopropylcyclohexadienone electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, nucleophiles like alkyl halides, and oxidizing agents like potassium permanganate. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are typically derivatives of Duocarmycin DM (free base) with modified functional groups that can enhance or reduce its cytotoxic activity .
Scientific Research Applications
Duocarmycin DM (free base) has several scientific research applications, including:
Mechanism of Action
Duocarmycin DM (free base) exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately causing cell death . The molecular targets include the DNA itself, and the pathways involved are those related to DNA damage response and repair .
Comparison with Similar Compounds
Duocarmycin DM (free base) is unique due to its high potency and specific mechanism of action. Similar compounds include:
CC-1065: Another DNA-alkylating agent with a similar mechanism but different structure.
Adozelesin, Bizelesin, and Carzelesin: Synthetic analogues of duocarmycins that have been investigated for their anticancer properties.
Auristatin, Calicheamicins, Camptothecins, Daunorubicins/Doxorubicins, Maytansinoids, Pyrrolobenzodiazepines: Other classes of cytotoxic agents used in ADCs.
These compounds share the ability to bind to DNA and disrupt its function, but Duocarmycin DM (free base) is distinguished by its specific binding to the minor groove and its unique structural features .
Properties
IUPAC Name |
[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGWJJXUVWWGDA-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

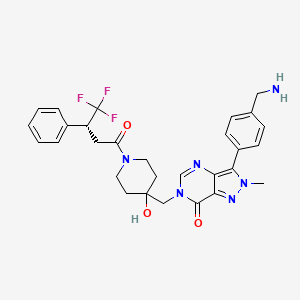
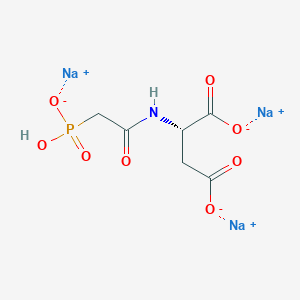

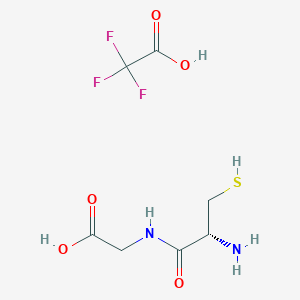

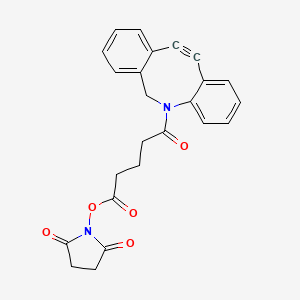
![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8103445.png)

